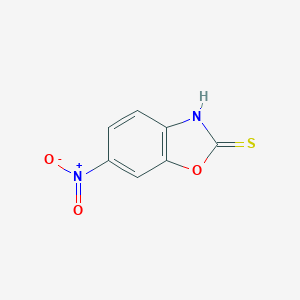

6-Nitro-benzooxazole-2-thiol

説明

Significance of Benzoxazole (B165842) Derivatives in Chemical Sciences

Benzoxazole derivatives are a class of heterocyclic compounds that feature a benzene (B151609) ring fused to an oxazole (B20620) ring. globalresearchonline.net This structural motif imparts a unique combination of aromaticity and reactivity, making it a privileged scaffold in drug discovery and materials science. The aromatic nature of the benzoxazole core provides stability, while the presence of heteroatoms (nitrogen and oxygen) and various functional groups allows for a wide range of chemical modifications and interactions with biological targets. hilarispublisher.comglobalresearchonline.net

The significance of benzoxazole derivatives is underscored by their broad spectrum of pharmacological activities. nih.gov Researchers have extensively investigated these compounds for their potential as antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral agents. hilarispublisher.comnih.govwisdomlib.org The versatility of the benzoxazole ring system allows for the strategic placement of different substituents, leading to the fine-tuning of their biological profiles. This has resulted in the development of numerous benzoxazole-containing compounds with promising therapeutic potential. biotech-asia.org Beyond medicinal chemistry, the fluorescent properties of some benzoxazole derivatives have led to their exploration in bioimaging and as diagnostic tools. ontosight.ai Their rigid and planar structures also make them attractive candidates for applications in material science, particularly in the development of organic electronic devices. ontosight.ai

Historical Context of 6-Nitro-benzooxazole-2-thiol Research

The synthesis of this compound is a crucial step in the preparation of various other benzoxazole derivatives. A common and established method for its synthesis involves the reaction of 2-Amino-5-nitrophenol (B90527) with potassium ethylxanthate (B89882) in pyridine (B92270). chemicalbook.com This reaction, typically carried out at elevated temperatures, results in the cyclization of the starting materials to form the benzoxazole ring. The process is followed by acidification to precipitate the desired thiol product. chemicalbook.com

Historically, research on this compound has been closely linked to the broader exploration of benzoxazole chemistry. The introduction of the nitro group at the 6-position is a strategic synthetic maneuver. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the benzoxazole ring system. More importantly, the nitro group can be readily reduced to an amino group, providing a chemical handle for further functionalization and the synthesis of a diverse array of derivatives. This synthetic utility has cemented the importance of this compound as a key building block in the development of new benzoxazole-based compounds.

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound continues to be centered on its role as a versatile synthetic intermediate. Scientists are actively exploring new and more efficient synthetic routes to this compound and its derivatives, aiming to improve yields and reduce environmental impact. ijpbs.com

A significant area of ongoing research involves the use of this compound in the synthesis of novel compounds with potential biological activities. By modifying the thiol group and reducing the nitro group to an amine, which can then be further derivatized, researchers can create libraries of new molecules for biological screening. mdpi.compnrjournal.com The focus of these studies often lies in the development of new antimicrobial and anticancer agents, given the established pharmacological potential of the benzoxazole scaffold. biotech-asia.orgd-nb.info

Future directions for research on this compound are likely to expand into new areas of materials science. The unique electronic properties conferred by the nitro and thiol groups could be exploited in the design of novel organic materials with applications in electronics and photonics. ontosight.ai Furthermore, the development of advanced catalytic systems for the selective transformation of the functional groups on the this compound backbone will continue to be an important area of investigation, opening up new avenues for the creation of complex and functionally diverse molecules. acs.org

| Property | Value |

| Molecular Formula | C7H4N2O3S |

| Molecular Weight | 196.18 g/mol |

| CAS Number | 14541-93-6 |

| Synonyms | 2-Mercapto-6-nitrobenzoxazole, 6-Nitro-2-benzoxazolethiol |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-nitro-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3S/c10-9(11)4-1-2-5-6(3-4)12-7(13)8-5/h1-3H,(H,8,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVNWXZRBBCASB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])OC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366432 | |

| Record name | 2-Mercapto-6-nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14541-93-6 | |

| Record name | 2-Mercapto-6-nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Computational Characterization of 6 Nitro Benzooxazole 2 Thiol

Advanced Spectroscopic Analysis Techniques

The elucidation of the precise chemical nature of 6-Nitro-benzooxazole-2-thiol relies on a suite of sophisticated spectroscopic methods. These techniques provide complementary information, allowing for a comprehensive understanding of its molecular architecture and properties. The compound exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form, 6-nitro-1,3-benzoxazole-2(3H)-thione, being predominant, especially in the solid state.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a critical tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum provides evidence for its key structural features.

The spectrum is characterized by absorption bands corresponding to the vibrations of the nitro group (NO₂), the thione group (C=S), the secondary amine (N-H) of the thione tautomer, and the benzoxazole (B165842) core. While a specific spectrum for this exact compound is not widely published in standard databases, the expected vibrational frequencies can be inferred from analyses of closely related structures like 2-mercaptobenzoxazole (B50546) and other nitro-aromatic compounds. researchgate.net

Key expected vibrational bands include:

N-H Stretching: A band in the region of 3400-3300 cm⁻¹ corresponding to the N-H stretch of the thione tautomer.

Aromatic C-H Stretching: Signals typically appear above 3000 cm⁻¹.

NO₂ Stretching: Asymmetric and symmetric stretching vibrations of the nitro group are expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

C=C Aromatic Stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.

C=S Stretching: The thione group vibration is typically observed in the 1250-1050 cm⁻¹ range. researchgate.net

C-O-C Stretching: The ether linkage within the oxazole (B20620) ring would show characteristic bands.

Table 1: Expected FTIR Absorption Bands for 6-Nitro-benzooxazole-2-thione

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H | 3400-3300 | Stretching |

| Aromatic C-H | >3000 | Stretching |

| NO₂ | 1550-1500 | Asymmetric Stretching |

| NO₂ | 1350-1300 | Symmetric Stretching |

| C=C (Aromatic) | 1600-1450 | Stretching |

| C=S | 1250-1050 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would display signals corresponding to the aromatic protons and the proton on the nitrogen atom (in the thione tautomer). The chemical shifts and coupling patterns of the aromatic protons are influenced by the electron-withdrawing nitro group. While specific data for this compound is limited, analysis of its reduced form, 6-Amino-benzooxazole-2-thiol, shows aromatic signals between δ 6.5 and 6.9 ppm in DMSO-d₆. mdpi.com For the nitro variant, these signals would be expected to shift further downfield. A broad signal corresponding to the N-H proton would also be anticipated, likely at a higher chemical shift (>10 ppm).

¹³C NMR: The carbon-13 NMR spectrum would provide signals for each unique carbon atom in the molecule. The carbon atom attached to the nitro group and the carbons within the oxazole ring, particularly the C=S carbon (in the thione form), would be of significant diagnostic value. In related benzoxazole derivatives, the aromatic carbons typically resonate between δ 110 and 155 ppm. pharmahealthsciences.net The C=S carbon would be expected at a much lower field, potentially around δ 170-180 ppm or higher.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| ¹H (Aromatic) | 7.0 - 8.5 | Three distinct signals, influenced by nitro group substitution. |

| ¹H (N-H) | >10 | Broad singlet, characteristic of the thione tautomer. |

| ¹³C (Aromatic) | 110 - 155 | Signals for the six carbons of the benzene (B151609) ring. |

| ¹³C (C=S) | ~175 - 185 | Thione carbon, significantly downfield. |

| ¹³C (C-O) | ~150 - 160 | Carbon atom of the oxazole ring adjacent to oxygen. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural clues through analysis of fragmentation patterns. For this compound, which has a molecular formula of C₇H₄N₂O₃S, the calculated molecular weight is 196.18 g/mol . researchgate.netguidechem.com

Electrospray ionization (ESI) mass spectrometry commonly shows the protonated molecule. Indeed, analysis has confirmed the presence of an ion at m/z 197.18, corresponding to the [M+H]⁺ species. chemicalbook.com This confirms the molecular weight of the compound.

Table 3: Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄N₂O₃S | researchgate.netnih.gov |

| Molecular Weight | 196.18 g/mol | researchgate.netguidechem.com |

| Observed Ion (ESI-MS) | 197.18 [M+H]⁺ | chemicalbook.com |

Electronic Absorption and Emission Spectroscopy

UV-visible absorption spectroscopy provides information about the electronic transitions within a molecule. The benzoxazole ring system substituted with a nitro group constitutes a significant chromophore. Studies on related nitro-substituted benzoxazoles show strong absorption in the UV region. researchgate.net The electronic absorption spectra are expected to display intense charge-transfer bands. sciforum.net

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The presence of a nitro group, which is a well-known fluorescence quencher, suggests that this compound is likely to be weakly fluorescent or non-fluorescent. sciforum.net

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy, like FTIR, probes the vibrational modes of a molecule but is based on inelastic scattering of monochromatic light. It provides a characteristic "fingerprint" and is particularly sensitive to non-polar bonds. A detailed interpretation of the Raman spectrum of the closely related 2-mercaptobenzoxazole has been reported. researchgate.net For this compound, strong Raman signals would be expected for the symmetric vibrations of the nitro group and the vibrations of the aromatic ring system and the C=S bond. This technique would serve as a complementary method to FTIR for a complete vibrational analysis. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study has been performed on 6-Nitro-1,3-benzoxazole-2(3H)-thione, confirming the thione tautomer as the stable form in the crystal lattice. researchgate.net

The analysis revealed that the compound crystallizes in the monoclinic system with the space group P2₁/n. The fused ring system is nearly planar, and the nitro group is slightly twisted out of this plane. In the crystal, molecules are linked by N—H⋯O hydrogen bonds, forming chains that are further cross-linked by π–π stacking interactions. researchgate.net

Table 4: Crystallographic Data for 6-Nitro-1,3-benzoxazole-2(3H)-thione

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₇H₄N₂O₃S | researchgate.net |

| Molecular Weight | 196.18 | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 4.576 | researchgate.net |

| b (Å) | 15.755 | researchgate.net |

| c (Å) | 11.134 | researchgate.net |

| β (°) | 100.45 | researchgate.net |

| Volume (ų) | 789.3 | researchgate.net |

| Z | 4 | researchgate.net |

| Temperature (K) | 296 | researchgate.net |

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules. Theoretical studies, particularly those employing Density Functional Theory (DFT), offer deep insights into the electronic structure and reactivity of this compound. These computational models allow for the prediction of various molecular parameters that are crucial for elucidating its chemical behavior.

Density Functional Theory (DFT) has become an essential tool in modern chemistry for investigating the electronic properties of molecules. By calculating the electron density, DFT can accurately predict the molecular structure, vibrational frequencies, and a host of other properties related to the electronic distribution within the molecule. For this compound, DFT calculations are instrumental in modeling its electronic characteristics, which in turn helps in predicting its reactivity.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental parameters in quantum chemistry. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The distribution and energies of these frontier orbitals are key determinants of a molecule's reactivity and its potential for chemical interactions. Computational tools like DFT calculations are employed to model these electronic properties.

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of a molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates higher reactivity and lower kinetic stability. DFT calculations are utilized to determine the HOMO-LUMO gap, which aids in predicting the molecule's behavior in chemical reactions.

| Parameter | Value (eV) |

| Energy Gap (ΔE) | Data not available |

Global hardness (η) and softness (σ) are concepts derived from the HOMO-LUMO energies that further quantify a molecule's reactivity. Hardness is a measure of the resistance to a change in electron distribution or charge transfer, while softness is the reciprocal of hardness and indicates a higher propensity for such changes. These parameters are calculated using the energies of the frontier orbitals and provide a quantitative measure of the molecule's stability and reactivity.

| Parameter | Value |

| Global Hardness (η) | Data not available |

| Global Softness (σ) | Data not available |

| Parameter | Value (Debye) |

| Dipole Moment (μ) | Data not available |

Mulliken charge analysis provides a method for estimating the partial atomic charges within a molecule, offering insight into the distribution of electrons among the constituent atoms. This information is crucial for understanding electrostatic interactions and identifying potential sites for electrophilic and nucleophilic attack.

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution around a molecule. These maps are generated by plotting the electrostatic potential on the molecule's electron density surface. Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent areas of positive potential, indicating sites for nucleophilic attack. Green areas are relatively neutral. For this compound, the ESP map would likely show negative potential around the oxygen atoms of the nitro group and the sulfur atom of the thiol group, with positive potential near the hydrogen atoms.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Ionization Potential and Electron Affinity

The ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that dictate the ability of a molecule to donate or accept an electron, respectively. These parameters are crucial for understanding the chemical reactivity and potential for intermolecular interactions. For derivatives of this compound, these values can be determined using computational methods such as DFT.

DFT calculations provide insights into the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. ijpbs.com For instance, in a study of related benzoxazole derivatives, the ionization potential and electron affinity were expressed through HOMO and LUMO orbital energies. ijpbs.com Specifically, for one derivative (compound 3a), the values were I = -2.935 eV and A = -2.735 eV, while for another (compound 3e), they were I = -3.766 eV and A = -2.945 eV. ijpbs.com These values are instrumental in calculating other global chemical reactivity descriptors like electronegativity (χ), chemical potential (μ), and hardness (η). ijpbs.com

Ab initio computational methods have also been employed to determine the vertical and adiabatic ionization potentials and vertical electron affinity for various nitro-containing compounds. dovepress.comosti.gov Methods such as MP2, CBS-QB3, and B3LYP have been tested, with B3LYP and B2PLYPD showing consistent results for calculating ionization potential compared to experimental data where available. dovepress.com For electron affinity, where experimental data is often lacking, CBS-QB3 serves as a benchmark, with MP2 and B2PLYPD providing the closest predictions. dovepress.comosti.gov The choice of basis set also influences the accuracy of these calculations. dovepress.com

| Compound | Ionization Potential (I) in eV | Electron Affinity (A) in eV | Reference |

|---|---|---|---|

| Benzoxazole derivative 3a | -2.935 | -2.735 | ijpbs.com |

| Benzoxazole derivative 3e | -3.766 | -2.945 | ijpbs.com |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound and for studying their interactions with biological macromolecules. These simulations can provide detailed insights into the dynamic behavior of the molecule and its binding modes with protein targets.

MD simulations have been successfully applied to study the structural changes in proteins upon ligand binding. For example, simulations of the collapsin response mediator protein 2 (CRMP2), which has a critical thiol switch, have provided detailed insights into the profound structural changes due to oxidation and reduction events. rsc.org Similarly, MD simulations of benzoxazole derivatives with DNA gyrase have been used to investigate potential interactions and the stability of the ligand-protein complex. nih.govresearchgate.net These studies often involve calculating parameters like root mean square deviation (RMSD), root mean square fluctuation (RMSF), radius of gyration (Rg), and solvent accessible surface area (SASA) over the simulation time to assess the stability and conformational changes of the complex. researchgate.netmdpi.com

In the context of drug design, MD simulations can help in understanding how a ligand like a this compound derivative might interact with its target receptor. For instance, simulations can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand in the binding pocket of a protein. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies can predict the activity of new, unsynthesized analogs and guide the design of more potent compounds.

QSAR studies on benzoxazole derivatives have shown that certain structural features are crucial for their biological activity. researchgate.net For example, a QSAR analysis of antifungal benzoxazoles revealed that an oxazolo[4,5-b]pyridine (B1248351) ring system was preferable to a benzoxazole ring, and a benzyl (B1604629) group at position 2 was more significant than a phenyl substituent. researchgate.net Furthermore, the study indicated that substituting the 5th position of the fused ring system with electron-withdrawing groups, such as a nitro group, increases antifungal activity. researchgate.net

Various statistical methods are employed in QSAR modeling, including multiple linear regression (MLR), partial least squares (PLS), and artificial neural networks (ANN). imist.ma These models are built using a set of molecular descriptors that quantify different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. The predictive power of a QSAR model is assessed through internal and external validation techniques. imist.ma In-silico QSAR studies of benzoxazole derivatives have been performed to investigate the substitutional requirements for favorable anticancer activity, providing valuable information for the design of new therapeutic agents. ijpsdronline.com

| QSAR Model | Key Findings for Benzoxazole Derivatives | Reference |

|---|---|---|

| Antifungal Activity | The presence of an oxazolo[4,5-b]pyridine ring and a benzyl group at position 2 enhances activity. Electron-withdrawing groups like nitro at position 5 increase potency. | researchgate.net |

| Anticancer Activity | In-silico models help in designing derivatives with improved anticancer activity by identifying key structural requirements. | ijpsdronline.com |

Thermodynamic Stability Analysis of Tautomers and Conformers

The study of tautomerism is particularly relevant for this compound, which can exist in thione and thiol forms. Computational chemistry plays a crucial role in determining the relative thermodynamic stabilities of these tautomers and various conformers.

DFT calculations are commonly used to investigate the structures and energies of different tautomeric forms. For related benzoxazole systems, it has been shown that the amide tautomer of 2-benzoxazolinone (B145934) is significantly more stable (by about 60 kJ·mol⁻¹) than its enol form, 2-benzoxazolol. mdpi.comresearchgate.net Similar studies on 2-mercaptobenzimidazole (B194830) have also shown that the thione tautomer is favored. mdpi.com High-level quantum chemical calculations, such as the G3(MP2)//B3LYP method, can provide accurate predictions of tautomerization energies. researchgate.net

The thermodynamic stability of different conformers, which arise from rotation around single bonds, can also be assessed computationally. Potential energy scans are performed to identify the most stable conformations. researchgate.net The relative stabilities are determined by comparing their calculated Gibbs free energies. mdpi.com This information is vital for understanding the molecule's preferred shape and how it might interact with its environment. For instance, in a study of 2-[4-(4-Nitrobenzamido)phenyl]benzothiazole, conformational analysis was performed to identify the most stable conformers, which is essential for interpreting its chemical reactivity and biological activity. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design for 6 Nitro Benzooxazole 2 Thiol Derivatives

Design Principles for Modulating Biological Activity

The biological activity of 6-Nitro-benzooxazole-2-thiol derivatives can be finely tuned through strategic chemical modifications. The principles of rational drug design, focusing on the influence of various substituents and structural features, are paramount in enhancing the desired therapeutic effects.

Influence of Substituents at the Benzoxazole (B165842) Ring

The nature and position of substituents on the benzoxazole ring are critical determinants of the molecule's biological profile. nih.gov The presence of electron-withdrawing or electron-donating groups can significantly alter the electronic properties and, consequently, the bioactivity of the compound. researchgate.net

Nitro Group: The nitro group (NO2) at the 6-position is a strong electron-withdrawing group. researchgate.net This feature has been associated with enhanced cytotoxic effects in some benzoxazole derivatives. nih.gov For instance, derivatives of 6-nitro-1,3-benzoxazole-2-thiol have been synthesized and investigated for their potential as anthelmintic agents. cabidigitallibrary.org

Amino Group: The reduction of the nitro group to an amino group (NH2) can lead to a different spectrum of biological activities. 6-Amino-benzooxazole-2-thiol, a derivative, exhibits antimicrobial, anticancer, and anti-inflammatory properties. The amino group can participate in hydrogen bonding, influencing the compound's interaction with biological targets.

Halogens and Alkyl Groups: The introduction of halogens (e.g., chlorine, fluorine) or alkyl groups at various positions on the benzoxazole ring can also modulate activity. researchgate.netmdpi.com For example, 5-chloro-6-nitro-1,3-benzoxazole-2-thiol (B3114020) is another derivative with unique chemical reactivity and biological potential. smolecule.com Studies on other benzoxazole derivatives have shown that halogen substitution can enhance antiproliferative activity. mdpi.com

| Substituent at Position 6 | General Effect on Activity | Example Compound | Observed Activities |

|---|---|---|---|

| Nitro (NO2) | Electron-withdrawing, can enhance cytotoxicity and anthelmintic activity. cabidigitallibrary.orgresearchgate.netnih.gov | This compound | Anthelmintic. cabidigitallibrary.org |

| Amino (NH2) | Can confer antimicrobial, anticancer, and anti-inflammatory properties. | 6-Amino-benzooxazole-2-thiol | Antimicrobial, Anticancer, Anti-inflammatory. |

Role of the Thiol Group in Bioactivity

The thiol (-SH) group at the 2-position is a key functional group that significantly contributes to the biological activity of this compound. This group is highly reactive and can undergo various chemical transformations, such as oxidation to disulfides or sulfonic acids.

The thiol group's ability to form covalent bonds with proteins is a crucial aspect of its mechanism of action, allowing it to modulate the function of various molecular targets. Furthermore, the thiol group can be a site for further chemical modifications, enabling the synthesis of a diverse library of derivatives with potentially enhanced or novel biological activities. nih.govrsc.org For example, it can undergo propargylation, a key step in synthesizing more complex molecules like triazole-benzoxazole hybrids. nih.gov

Impact of Ring Fusions on SAR

Fusing additional heterocyclic rings, such as triazole or imidazole (B134444), to the benzoxazole core can have a profound impact on the structure-activity relationship. esisresearch.org This strategy can lead to the development of novel compounds with altered pharmacological profiles and improved potency.

Triazole Fusion: The fusion of a triazole ring to the benzoxazole scaffold has been explored to create new chemical entities. nih.gov For instance, the synthesis of tetrazole fused benzoxazole derivatives has been reported, and these compounds have been evaluated for their cytotoxic effects on cancer cell lines. nih.gov Novel hybrids of 1,2,3-triazole and benzoxazole have been designed as potential inhibitors of the DprE1 enzyme, a target for tuberculosis treatment. nih.gov

Imidazole Fusion: While direct fusion of imidazole to this compound is less commonly reported, the general principle of fusing five-membered heterocyclic rings to the benzazole core is a known strategy in medicinal chemistry. esisresearch.org The aromaticity and electronic properties of the fused ring system are altered, which in turn influences the biological activity. esisresearch.org

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researcher.life In the context of this compound derivatives, docking studies are instrumental in identifying potential molecular targets and elucidating the intricacies of their interactions.

Identification of Molecular Targets and Binding Sites

Through molecular docking, researchers can screen large libraries of compounds against various protein targets to identify potential binding partners. For benzoxazole derivatives, a range of molecular targets have been identified, including enzymes and receptors involved in various diseases.

Studies have identified β-tubulin as a potential target for 5-nitro-benzoxazole derivatives, suggesting a mechanism for their anthelmintic activity. cabidigitallibrary.orgresearchgate.net Other identified targets for different benzoxazole derivatives include the adenosine (B11128) A2A receptor, Akt, and nuclear factor kappa B (NF-κB). researchgate.netresearcher.liferesearchgate.net The identification of these targets provides a solid foundation for understanding the pharmacological effects of these compounds and for the rational design of more potent and selective inhibitors.

Analysis of Binding Affinity and Interaction Modes

Once a potential target is identified, molecular docking can provide detailed insights into the binding affinity and the specific interactions that stabilize the ligand-protein complex. These interactions are crucial for the biological activity of the compound.

Hydrogen Bonding: The oxygen and nitrogen atoms in the benzoxazole ring, as well as the nitro and thiol groups, can act as hydrogen bond acceptors or donors. mdpi.com Hydrogen bonds are critical for the specific recognition and binding of the ligand to the active site of the protein. cabidigitallibrary.org

Hydrophobic Interactions: The lipophilic character of the benzoxazole ring system facilitates hydrophobic interactions with nonpolar residues in the binding site, further stabilizing the complex. mdpi.com

Molecular docking studies of 5-nitro benzoxazole derivatives with β-tubulin have revealed that the binding energy and the formation of hydrogen bonds with surrounding amino acids are in good agreement with their observed anthelmintic activities. cabidigitallibrary.orgresearchgate.net For example, some derivatives show good affinity toward the active pocket with multiple hydrogen bonds, suggesting they could be effective inhibitors of β-tubulin. cabidigitallibrary.orgresearchgate.net

| Interaction Type | Functional Group/Region | Interacting Amino Acid Residues (Examples) | Significance |

|---|---|---|---|

| Hydrogen Bonding | Nitro group, Thiol group, Benzoxazole N and O atoms. mdpi.com | Serine, Threonine, Asparagine, Glutamine. nih.gov | Provides specificity and contributes to binding affinity. cabidigitallibrary.org |

| π-π Stacking | Benzoxazole aromatic ring. mdpi.com | Phenylalanine, Tyrosine, Tryptophan, Histidine. nih.gov | Stabilizes the ligand in the binding pocket. mdpi.com |

| Hydrophobic Interactions | Benzoxazole ring system. mdpi.com | Leucine, Isoleucine, Valine, Alanine. nih.gov | Enhances binding affinity. mdpi.com |

Correlation of Docking Scores with Experimental Biological Data

The validation of computational models through the correlation of docking scores with experimental biological data is a critical step in modern drug discovery. For derivatives of the benzoxazole scaffold, including those related to this compound, molecular docking studies have provided significant insights into their binding mechanisms and have shown a strong correlation with their observed biological activities.

In a study on 5-nitro-benzoxazole derivatives, molecular docking was used to investigate their potential as anthelmintic agents by targeting the β-tubulin protein in parasites. The results indicated that the predicted binding affinities from docking studies were in good agreement with the in vitro anthelmintic activities. Compounds with lower binding energies and significant hydrogen bond interactions within the active site of β-tubulin emerged as the most potent molecules. researchgate.net

Similarly, research on a series of 3-[(6-nitro-1,3-benzoxazol-2-yl)amino]-2-phenyl-1,3-thiazolidin-4-one derivatives utilized molecular docking to understand their molecular interactions, which supported their observed antibacterial, cytotoxic, and antioxidant activities. wisdomlib.org Another study on novel 1,2,3-triazole-benzoxazole hybrids as DprE1 enzyme inhibitors found that the docking scores (-CDOCKER energy) correlated well with the experimentally determined half-maximal inhibitory concentration (IC₅₀) values. nih.gov The most potent compounds in laboratory tests also showed the most favorable binding energies in the computational model. nih.gov

These findings are further supported by research on other benzoxazole derivatives. For instance, docking studies on 2,5-disubstituted-benzoxazoles as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) helped to elucidate the ligand-protein interactions responsible for their inhibitory activity. nih.gov Likewise, docking of newly synthesized benzoxazole derivatives into the cyclooxygenase-2 (COX-2) enzyme active site provided a structural basis for their anti-inflammatory properties. bohrium.com

A three-dimensional quantitative structure-activity relationship (3D-QSAR) model for benzoxazole derivatives targeting the vascular endothelial growth factor receptor 2 (VEGFR-2) also demonstrated a strong predictive performance, with a high correlation between the model's predictions and the experimental data. ijrpr.com The docking scores for the most promising candidates identified through this model ranged from –9.116 to –8.635 kcal/mol, outperforming standard reference compounds. ijrpr.com

The table below summarizes the correlation between docking scores and experimental data for various benzoxazole derivatives.

| Compound Series | Target Protein | Docking Score Metric | Experimental Activity | Correlation |

| 5-Nitro-benzoxazole derivatives | β-Tubulin | Binding Energy, H-bonds | Anthelmintic Activity | Good agreement |

| 1,2,3-Triazole-benzoxazole hybrids | DprE1 | -CDOCKER Energy | IC₅₀ values | Aligned results |

| Benzoxazole derivatives | VEGFR-2 | Docking Score (kcal/mol) | Anticancer Activity | Strong correlation |

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are powerful computational techniques used to identify novel bioactive molecules from large chemical databases. These approaches have been successfully applied to the benzoxazole class of compounds to discover new therapeutic agents.

A study focused on the anticancer properties of benzoxazole derivatives generated two distinct pharmacophore models based on their cytotoxic effects on cancerous (HeLa) and non-cancerous (L929) cell lines. nih.gov This dual-model approach allowed for the identification of compounds with selective cytotoxicity against cancer cells. The pharmacophore for HeLa cells successfully identified derivatives that were significantly more active against the cancer cell line. nih.gov

In the context of VEGFR-2 inhibitors, a five-point pharmacophore hypothesis, designated AAHRR_1, was developed for a series of benzoxazole derivatives. ijrpr.com This model, comprising two aromatic rings, one hydrogen bond acceptor, and two ring features, served as the basis for a 3D-QSAR study and was subsequently used as a query for virtual screening of the PubChem database to find new potential inhibitors. ijrpr.com

The utility of pharmacophore modeling extends to the design of inhibitors for other targets as well. For instance, it has been used to guide the chemical modification of molecules to enhance their inhibitory potential against specific phosphatases. fu-berlin.de Furthermore, computational modeling, including pharmacophore-based approaches, has led to the identification of novel scaffolds for challenging targets, such as the Toll-like receptor 8 (TLR8). fu-berlin.de

Rational Drug Design Strategies Based on SAR Insights

The insights gained from SAR studies, docking, and pharmacophore modeling provide a solid foundation for the rational design of new and improved drug candidates. mdpi.com This process often involves strategies like hit-to-lead and lead optimization to enhance the potency, selectivity, and pharmacokinetic properties of initial hit compounds. mdpi.comnih.gov For benzoxazole and related scaffolds, these strategies have been instrumental in advancing potential therapeutics. researchgate.net

Hit-to-Lead Optimization

Hit-to-lead optimization is the process of taking promising initial "hit" compounds, often identified through high-throughput screening or virtual screening, and modifying their chemical structures to improve their drug-like properties.

In the development of novel anticancer agents, researchers identified lead compounds with a benzothiazole (B30560) scaffold that showed promising in vitro activity. mdpi.compsu.edu However, these initial hits suffered from poor solubility. This initiated a hit-to-lead optimization phase focused on improving this key physicochemical property. mdpi.compsu.edu

Similarly, a series of 2-arylbenzoxazoles were identified as potential antagonists for the adenosine A2A receptor. researchgate.net One low-molecular-weight compound, in particular, was highlighted as a relevant starting point for a hit-to-lead optimization campaign due to its favorable characteristics for chemical modification. researchgate.net The process of optimizing such hits often involves exploring substitutions at various positions of the benzoxazole ring to enhance affinity and other properties. researchgate.net Other research programs have also successfully used hit-to-lead strategies to develop benzimidazole-based activators of AMP-activated protein kinase (AMPK) and benzoxazole-based inhibitors of other protein targets. researchgate.netnih.gov

Lead Optimization and Analog Design

Once a lead compound with a desirable activity profile is established, lead optimization aims to fine-tune its structure to achieve the optimal balance of potency, selectivity, and pharmacokinetic properties required for a clinical candidate. scienceopen.comwiley.com

A notable example of lead optimization involves the previously mentioned benzothiazole anticancer agents. mdpi.compsu.edu To address the poor solubility of the lead compounds, N-methyl-piperazine groups were introduced at the 2- and 6-positions of the scaffold. This modification successfully yielded an analog with comparable in vitro antiproliferative activity but significantly better solubility, making it suitable for further in vivo studies. mdpi.compsu.edu

As part of this optimization, researchers also engaged in analog design by replacing the core benzothiazole scaffold with benzoxazole and benzimidazole (B57391) moieties. mdpi.compsu.edu This strategy helps to determine the importance of the core heterocyclic structure for biological activity. The synthesis of the 6-aminobenzo[d]oxazole-2-thiol intermediate, derived from 6-nitrobenzo[d]oxazole-2-thiol, was a step in creating these new analogs. mdpi.com The resulting benzoxazole analog was found to retain the desired anticancer activity, suggesting that the benzoxazole core is a viable alternative to the original benzothiazole scaffold. mdpi.compsu.edu

Biological Activities and Mechanistic Investigations of 6 Nitro Benzooxazole 2 Thiol and Its Derivatives

Antimicrobial Research

Derivatives of benzoxazole (B165842) are recognized for their wide range of pharmacological activities, including their effectiveness against various pathogens. nih.gov Research has specifically highlighted the antimicrobial potential of compounds containing the benzoxazole-2-thiol moiety.

Antibacterial Activity

The antibacterial properties of 6-Nitro-benzooxazole-2-thiol derivatives have been a significant area of investigation. These compounds have demonstrated activity against a spectrum of bacteria, including both Gram-positive and Gram-negative strains.

Studies have shown that derivatives of this compound exhibit a broad spectrum of antibacterial activity. For instance, certain benzoxazole derivatives have demonstrated effectiveness against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.govamazonaws.com The substitution at the 6th position of the benzothiazole (B30560) ring, a related heterocyclic structure, with electron-withdrawing groups like a nitro group (NO2) has been shown to enhance antimicrobial and antifungal activities. medipol.edu.tr

In a study involving pleuromutilin (B8085454) derivatives incorporating a benzoxazole-2-thiol structure, the majority of the synthesized compounds exhibited potent antibacterial activity against various strains of Staphylococcus aureus, including Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, research on other benzothiazole derivatives, which share a similar structural scaffold, has indicated that compounds with a 6-NO2 group show significant activity against Staphylococcus aureus and Escherichia coli. nih.gov

The potency of the antibacterial action of this compound derivatives is quantified by their Minimum Inhibitory Concentration (MIC) values. A study on pleuromutilin derivatives with a benzoxazole-2-thiol structure revealed that most of the synthesized compounds displayed prominent in vitro activity with MIC values of ≤ 0.5 µg/mL against four strains of Staphylococcus aureus. nih.gov Notably, two compounds from this series exhibited the most effective antibacterial effect against MRSA with an MIC of 0.125 µg/mL. nih.gov

In another study, various benzoxazole derivatives were screened for their antimicrobial activity, with some compounds showing better activity than the standard drug ofloxacin. nih.gov For example, one compound was found to be most effective against B. subtilis with an MIC of 1.14 × 10⁻³ µM, while another was active against E. coli with an MIC of 1.40 × 10⁻³ µM. nih.gov The evaluation of MIC for certain benzoxazole derivatives against both Gram-positive and Gram-negative bacteria showed marked zones of inhibition at concentrations ranging from 25µg/mL to 100 µg/mL. amazonaws.com

Table 1: MIC Values of Selected Benzoxazole Derivatives against Bacterial Strains

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pleuromutilin Derivative 50 | MRSA (ATCC 43300) | 0.125 | nih.gov |

| Pleuromutilin Derivative 57 | MRSA (ATCC 43300) | 0.125 | nih.gov |

| Benzoxazole Derivative 10 | Bacillus subtilis | 1.14 x 10⁻³ µM | nih.gov |

| Benzoxazole Derivative 24 | Escherichia coli | 1.40 x 10⁻³ µM | nih.gov |

| Benzoxazole Derivative 13 | Pseudomonas aeruginosa | 2.57 x 10⁻³ µM | nih.gov |

| Benzoxazole Derivative 16 | Klebsiella pneumoniae | 1.22 x 10⁻³ µM | nih.gov |

The mechanism of action for benzoxazole derivatives is believed to involve the interaction of the thiol group with various molecular targets. This can include forming covalent bonds with proteins, thereby altering their function. The benzoxazole ring system itself may also play a role through π-π stacking interactions with aromatic residues in proteins. While the precise mechanisms for this compound are still under investigation, research on related compounds provides some insights. For example, some thiol-functionalized benzosiloxaboroles, which are silicon analogues of benzoxaboroles, are thought to have a different molecular target in bacterial cells compared to other boron-containing compounds. bohrium.com

A significant aspect of the research into this compound derivatives is their activity against drug-resistant bacterial strains. A series of pleuromutilin derivatives containing substituted benzoxazole were specifically evaluated for their antibacterial activity against MRSA. nih.gov The results were promising, with most of the synthesized derivatives displaying prominent in vitro activity against MRSA (ATCC 43300) and other S. aureus strains. nih.gov In fact, fourteen of the compounds demonstrated superior MIC values against MRSA compared to the existing drug tiamulin. nih.gov

Antifungal Activity

In addition to their antibacterial properties, derivatives of this compound have also been investigated for their antifungal activity. The benzoxazole ring is a known pharmacophore in the synthesis of antifungal compounds, with many derivatives showing activity against Candida species. nih.gov

Research has shown that substitutions at the 6th position of the benzothiazole ring, particularly with electron-withdrawing groups like the nitro group, can enhance antifungal activity. medipol.edu.tr In one study, a 6-nitro analogue of a benzothiazole derivative exhibited potent inhibitory activity against Aspergillus niger and Chaetomium globosum. nih.gov Another study on various benzoxazole derivatives found that some compounds showed better antifungal activity than the standard drug fluconazole. nih.gov For example, one derivative was found to be most potent against A. niger with an MIC of 2.40 × 10⁻³ µM. nih.gov

Table 2: Antifungal Activity of Selected Benzoxazole Derivatives

| Compound/Derivative | Fungal Strain | MIC | Reference |

|---|---|---|---|

| Benzoxazole Derivative 19 | Aspergillus niger | 2.40 x 10⁻³ µM | nih.gov |

| Benzoxazole Derivative 19 | Candida albicans | 2.40 x 10⁻³ µM | nih.gov |

| 6-Nitro benzothiazole derivative | Aspergillus niger | Potent inhibition | nih.gov |

| 6-Nitro benzothiazole derivative | Chaetomium globosum | Potent inhibition | nih.gov |

Anticancer Research

Derivatives of this compound and related benzoxazole and benzothiazole compounds have been the subject of extensive in vitro anticancer research, demonstrating cytotoxic effects against a wide array of human cancer cell lines.

One study synthesized a series of novel benzoxazole analogues and evaluated their in vitro anticancer activity against the human colorectal carcinoma (HCT116) cell line. nih.gov Another study focused on a benzothiazole derivative, which was tested against a panel of human cancer cell lines including prostate cancer (PC-3), cervical carcinoma (Hela), ovarian cancer (SKOV-3), lung cancer (A549), melanoma (A375), non-small cell lung cancer (H460), and epithelial cancer (A431). nih.gov This particular compound exhibited broad-spectrum inhibitory activity. nih.gov

Benzothiazole-2-thiol derivatives have also been evaluated for their antiproliferative activities against various human cancer cell lines, including A549, HCT-116, HeLa, SKOV-3, PC-3, A431, and A375, with some derivatives showing better anticancer activities than the standard drug cisplatin. nih.gov Specifically, certain benzamide (B126) benzothiazole derivatives displayed good anti-tumor potential in vitro. tandfonline.com

The 6-nitro group on a related 2-mercaptobenzothiazole (B37678) derivative was noted for its remarkable cytotoxic effect on HeLa cells, while showing minimal change in the viability of normal MRC-5 cells. nih.gov In another instance, a 6-nitro derivative of 2-phenylbenzothiazole (B1203474) showed cytotoxic effects on three human cancer models. unich.it

The cytotoxic potential of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro.

For a specific benzothiazole derivative, compound 1d, the IC50 values against various cancer cell lines were determined. It showed potent activity against Hela and SKOV-3 cells. nih.gov The IC50 values for this compound against a panel of cell lines are presented in the table below.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Hela | Data not available in source | nih.gov |

| SKOV-3 | Data not available in source | nih.gov |

| PC-3 | Data not available in source | nih.gov |

| A549 | Data not available in source | nih.gov |

| A375 | Data not available in source | nih.gov |

| H460 | Data not available in source | nih.gov |

| A431 | Data not available in source | nih.gov |

Another study on benzothiazole derivatives reported IC50 values for a substituted methoxybenzamide benzothiazole and a substituted chloromethylbenzamide (B8583163) benzothiazole, which ranged from 1.1 µM to 8.8 µM across different cell lines. tandfonline.com A different benzothiazole derivative containing a bromopyridine acetamide (B32628) showed potent antitumor activity against SKRB-3, SW620, A549, and HepG2 cell lines with IC50 values of 1.2 nM, 4.3 nM, 44 nM, and 48 nM, respectively. nih.gov

A benzoxazole derivative, K313, demonstrated dose-dependent reduction in the viability of human B-cell leukemia (Nalm-6) and lymphoma (Daudi) cells. nih.gov For instance, in Nalm-6 cells, 16 µM of K313 for 48 hours induced a significant apoptosis-positive rate. nih.gov

A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is often mediated by the activation of caspases, a family of protease enzymes crucial for apoptosis.

One study found that a benzoxazole derivative could induce apoptosis in MCF-7 breast cancer cells through caspase activation pathways. Another benzoxazole derivative, K313, was found to induce apoptosis in Nalm-6 and Daudi cells, accompanied by the activation of caspase-9, caspase-3, and poly ADP-ribose polymerase (PARP). nih.gov This was associated with a decrease in the mitochondrial membrane potential, suggesting the involvement of the mitochondrial pathway of apoptosis. nih.gov The activation of caspase-8 and caspase-9 was also observed, indicating that both the extrinsic and intrinsic apoptotic pathways may be involved. nih.gov

Similarly, some benzothiazole derivatives have been shown to induce apoptosis. For example, a substituted bromopyridine acetamide benzothiazole derivative was found to cause apoptosis in HepG2 cells in a concentration-dependent manner. nih.gov This involved the activation of caspases 9 and 3, the downregulation of the anti-apoptotic protein Bcl-2, and the upregulation of the pro-apoptotic protein Bax. unich.it

The antiproliferative effects of this compound derivatives are a key aspect of their anticancer potential. These compounds have been shown to inhibit the growth and reduce the viability of various cancer cell lines.

For instance, a benzoxazole derivative was found to reduce the viability of human B-cell leukemia (Nalm-6) and lymphoma (Daudi) cells in a dose-dependent manner. nih.gov A novel benzothiazole compound, B7, significantly inhibited the proliferation of A431, A549, and H1299 cancer cells. frontiersin.org

The cytotoxic effects of various benzoxazole and benzothiazole compounds on cancer cells are typically determined by assays such as the MTT assay, which measures cell viability. nih.gov Studies have consistently shown that these derivatives can effectively reduce the proliferation of cancer cells, often at micromolar concentrations. nih.govtandfonline.com

In Vivo Antitumor Efficacy in Xenograft Models

The therapeutic potential of benzoxazole derivatives has been substantiated through in vivo studies using xenograft models, which involve transplanting human tumor cells into immunodeficient mice. These studies provide crucial evidence of a compound's antitumor efficacy in a living organism.

A notable derivative, 6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), has demonstrated significant and well-tolerated antitumor activity. nih.gov In a human melanoma xenograft model using Me501 cells, NBDHEX achieved a tumor inhibition of 70%. nih.gov A similar impressive result was observed in an A375 melanoma model, where tumor inhibition reached 63%. nih.gov These findings highlight the compound's promise as a potent agent against melanoma, a cancer known for its poor response to conventional therapies. nih.gov

While not direct derivatives of this compound, related heterocyclic compounds have also shown in vivo efficacy, suggesting a broader potential for this class of molecules. For instance, a benzimidazole-triazole derivative demonstrated a 42.4% relative tumor growth inhibition in MGC-803 xenograft nude mice. acs.org Furthermore, certain benzothiazole derivatives, which share a structural relationship with benzoxazoles, have been shown to inhibit tumor growth in human colon cancer xenograft models. nih.gov

Table 1: In Vivo Antitumor Efficacy of Selected Benzazole Derivatives in Xenograft Models

| Compound/Derivative | Cancer Model | Xenograft Cell Line | Tumor Inhibition | Reference |

|---|---|---|---|---|

| NBDHEX | Human Melanoma | Me501 | 70% | nih.gov |

| NBDHEX | Human Melanoma | A375 | 63% | nih.gov |

| Benzimidazole-triazole derivative | Gastric Cancer | MGC-803 | 42.4% | acs.org |

Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are attributed to a variety of complex cellular and molecular mechanisms. These range from direct interaction with specific biological targets to the modulation of critical signaling pathways that govern cell life and death.

Research has identified several key molecular targets for benzoxazole derivatives. A primary target is the enzyme Glutathione S-transferase P1-1 (GSTP1-1). The derivative NBDHEX is a potent inhibitor of GSTP1-1 and acts by disrupting the complex formed between GSTP1-1 and c-Jun N-terminal Kinase (JNK), a crucial protein in apoptosis signaling. nih.gov This disruption is a key event that triggers programmed cell death in tumor cells. nih.gov Docking studies have further elucidated that these derivatives often bind to the substrate-binding site (H-site) of the GSTP1-1 enzyme. researchgate.netesisresearch.orgnih.gov

Beyond GSTP1-1, benzoxazole derivatives have been reported to interact with other significant cancer-related targets, including:

Topoisomerases : These enzymes are critical for managing DNA topology during replication and transcription, and their inhibition can lead to cancer cell death. researchgate.netresearchgate.net

Tyrosine Kinases : Several derivatives act as competitive inhibitors of various tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells and drive proliferation. researchgate.net

Aromatase : Certain derivatives have shown inhibitory activity against aromatase, an enzyme involved in estrogen synthesis, making them relevant for hormone-dependent cancers like specific types of breast cancer. researchgate.net

The anticancer activity of these compounds is strongly linked to their ability to inhibit specific enzymes vital for cancer cell survival and proliferation.

hGSTP1-1 : Human Glutathione S-transferase P1-1 is a major target. Its overexpression is linked to multidrug resistance in many tumors. researchgate.netesisresearch.org The derivative NBDHEX is a powerful, suicide inhibitor of GSTs. nih.govnih.gov Another compound, N-[2-(4-chloro-benzyl)-benzooxazol-5-yl]-4-nitro-benzenesulfonamide, was identified as a potent inhibitor with an IC50 value of approximately 10 μM. researchgate.net

PI3Kγ : The Phosphoinositide 3-kinase gamma (PI3Kγ) enzyme is a component of a signaling pathway crucial for cancer cell growth. google.com While some benzothiazole derivatives showed PI3Kγ inhibition rates of 47% and 48% at a 100 μM concentration, studies suggest that for certain potent anticancer derivatives, PI3Kγ suppression may not be the primary mechanism of action. researchgate.netresearchgate.netnih.gov For example, one derivative demonstrated 65% inhibition against a specific isoform, PIK3CD/PIK3R1. researchgate.netnih.gov

Topoisomerase I : Some benzoxazole and benzamide compounds have demonstrated strong inhibitory activity against human DNA Topoisomerases, which are validated targets for cancer therapy. researchgate.netresearchgate.net

Carbonic Anhydrase : While not directly involving this compound, related benzothiazole-6-sulphonamides have been shown to be potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms hCA II and hCA VII, which are associated with various diseases, including cancer. nih.gov

Glucosamine 6-phosphate synthase : This enzyme is a target for developing antimicrobial and antidiabetic agents. nih.govnih.gov It catalyzes a crucial step in the biosynthesis of macromolecules essential for the cell walls of microorganisms. semanticscholar.org Heterocyclic compounds have been explored as putative inhibitors of this enzyme based on molecular docking studies. nih.gov

Table 2: Enzyme Inhibition Profile of Selected Benzazole Derivatives

| Enzyme Target | Derivative Example | Finding/Activity | Reference |

|---|---|---|---|

| hGSTP1-1 | NBDHEX | Powerful, suicide inhibitor | nih.govnih.gov |

| hGSTP1-1 | N-[2-(4-chloro-benzyl)-benzooxazol-5-yl]-4-nitro-benzenesulfonamide | IC50 ≈ 10 μM | researchgate.net |

| PI3Kγ | 2-aminobenzothiazole (B30445) derivatives (OMS1, OMS2) | 47-48% inhibition at 100 μM | nih.gov |

| Topoisomerase I | Benzoxazole/Benzamide compounds | Strong inhibitory activity reported | researchgate.net |

| Carbonic Anhydrase | 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides | Selective inhibition of hCA II and VII | nih.gov |

The antitumor activity of these compounds stems from their ability to interfere with key cellular signaling pathways.

A primary modulated pathway is the JNK signaling cascade. The inhibition of the GSTP1-1/JNK complex by derivatives like NBDHEX leads to the activation of JNK, which in turn initiates apoptosis, or programmed cell death. nih.gov The activation of this pathway is a critical therapeutic strategy, especially for tumors that are resistant to conventional therapies. nih.gov

In addition to the JNK pathway, other signaling networks are also affected. Studies on certain derivatives have indicated an impact on pathways involving CDK2, Akt, and mTOR. nih.gov Furthermore, treatment with specific benzoxazole derivatives has been shown to induce apoptosis through the significant over-expression of caspase-9. researchgate.net This is often accompanied by cell cycle arrest at the G2/M phase, effectively halting the proliferation of cancer cells. researchgate.net

A distinct morphological change observed in cancer cells upon treatment with certain benzoxazole derivatives is the appearance of large vacuoles within the cytoplasm. nih.govmdpi.com This phenomenon, known as cytosolic vacuolization, was noted in HCT-116 cancer cells treated with specific optimized benzoxazole analogues (compounds 1f and 1g). nih.govmdpi.com Interestingly, this effect was not produced by the original lead compound, suggesting that specific structural modifications are responsible for inducing this cellular response. nih.gov

Cytoplasmic vacuolization can arise from various cellular compartments, including the endoplasmic reticulum (ER) and the Golgi apparatus. oncotarget.com While the precise role of vacuolization in cell death remains an area of active investigation, it has been linked to the inhibition of proteins such as HSP-90 or disruptions in proteasome-promoted protein ubiquitination. nih.govoncotarget.com

Enzyme Inhibition Studies Beyond Anticancer Applications

The biological activity of this compound and its related benzazole structures is not limited to cancer therapeutics. These compounds have been investigated as inhibitors of enzymes relevant to other diseases.

Antimicrobial and Antidiabetic Potential : Glucosamine-6-phosphate synthase has been identified as a promising target for developing new antimicrobial and antidiabetic drugs. nih.govnih.gov Inhibitors of this enzyme can disrupt the metabolic pathways of bacteria and fungi, highlighting a potential application for benzazole derivatives in treating infectious diseases. nih.govsemanticscholar.org

Neurodegenerative Diseases : Benzazole derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease. mdpi.com For example, certain 2,5-substituted benzoxazole derivatives have shown significant inhibition of both AChE and Butyrylcholinesterase (BChE). mdpi.com

Neuroprotection : A 6-nitrobenzo[d]thiazol-2-amine derivative demonstrated significant therapeutic potential in a zebrafish model of epilepsy. nih.gov The compound was found to reduce oxidative stress, inflammation, and neurodegeneration by enhancing antioxidant enzyme activities and suppressing pro-inflammatory gene expression. nih.gov

Inhibition of Specific Enzymes (e.g., α-amylase, α-glucosidase, glucose-6-phosphatase)

Derivatives of this compound have been investigated for their potential to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. These enzymes play a crucial role in the digestion of carbohydrates, and their inhibition is a therapeutic strategy for managing postprandial hyperglycemia, a common feature of type 2 diabetes mellitus. mdpi.commdpi.com

For instance, studies on various heterocyclic compounds, including those with benzoxazole scaffolds, have demonstrated their potential as inhibitors of these enzymes. researchgate.netacs.org Research on 1,2,4-triazole-bearing bis-hydrazone derivatives, for example, showed that compounds with chloro- and nitro-substitutions exhibited significant inhibitory potential against both α-amylase and α-glucosidase. acs.org Specifically, some of these derivatives were found to be manifold more active than the standard drug, acarbose. acs.org The inhibitory activities for these derivatives ranged from IC₅₀ values of 0.70 ± 0.05 to 35.70 ± 0.80 μM for α-amylase and 1.10 ± 0.05 to 30.40 ± 0.70 μM for α-glucosidase. acs.org

Similarly, a study on 6-halogeno and mixed 6,8-dihalogenated 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides revealed that certain derivatives displayed strong inhibitory effects. For example, a 6-iodo-2-(4-fluorophenyl)-substituted derivative showed potent inhibition of α-amylase (IC₅₀ = 0.64 ± 0.01 μM) and significant inhibition of α-glucosidase (IC₅₀ = 9.27 ± 0.02 μM). mdpi.com Other derivatives in this series also exhibited high activity against α-glucosidase, with IC₅₀ values as low as 0.78 ± 0.05 μM. mdpi.com

While direct studies on this compound's inhibition of glucose-6-phosphatase are not extensively detailed in the provided results, the general focus on enzyme inhibition by related benzoxazole and nitro-containing compounds suggests a potential area for future investigation.

Interactive Data Table: Enzyme Inhibition by Related Derivatives

| Compound Class | Enzyme | IC₅₀ Values (µM) | Reference |

| 1,2,4-Triazole-bearing bis-hydrazones | α-Amylase | 0.70 - 35.70 | acs.org |

| 1,2,4-Triazole-bearing bis-hydrazones | α-Glucosidase | 1.10 - 30.40 | acs.org |

| Dihydroquinazoline 3-Oxides | α-Amylase | 0.64 - 36.35 | mdpi.com |

| Dihydroquinazoline 3-Oxides | α-Glucosidase | 0.78 - 19.69 | mdpi.com |

Mechanistic Insights into Enzyme Binding

Molecular docking studies have provided valuable insights into how these compounds interact with and inhibit enzymes. For α-amylase and α-glucosidase inhibitors, these studies help to understand the structure-activity relationships and the specific binding modes.

In the case of the 1,2,4-triazole-bearing bis-hydrazone derivatives, molecular docking revealed that the inhibitory potential was influenced by the substitution pattern on the aryl rings. acs.org The most potent compounds demonstrated strong protein-ligand interactions, which correlated well with their in vitro activity. acs.org

For other heterocyclic compounds, such as pyrimidine (B1678525) derivatives, docking studies with pancreatic α-amylase have identified key interacting residues within the enzyme's active site. ajchem-a.com Similarly, for quinoline-1,3,4-oxadiazole conjugates, kinetic studies and homology modeling have been used to understand the allosteric (non-competitive) inhibition of α-glucosidase. mdpi.com These studies identified potential allosteric binding sites on the enzyme, distinct from the active site where the natural substrate binds. mdpi.com

Molecular docking of 5-nitro-benzoxazole derivatives has been employed to understand their anthelmintic activity, specifically their inhibition of β-tubulin. cabidigitallibrary.orgresearchgate.netresearchgate.net These studies showed that the binding energy and the formation of hydrogen bonds with amino acid residues in the active site of β-tubulin were in good agreement with the observed biological activity. cabidigitallibrary.orgresearchgate.netresearchgate.net For instance, compounds with good affinity towards the active pocket, forming two or more hydrogen bonds, were considered good inhibitors of β-tubulin. cabidigitallibrary.orgresearchgate.netresearchgate.net

Other Reported Biological Activities

Beyond enzyme inhibition, this compound and its derivatives have been shown to possess a variety of other important biological activities.

Anti-inflammatory Effects

Derivatives of 6-nitrobenzo[d]thiazol-2-amine have demonstrated significant anti-inflammatory properties. nih.govnih.gov In a study using a zebrafish model of epilepsy, a derivative known as N3 showed membrane-stabilizing and anti-inflammatory effects, confirmed by a dose-dependent inhibition of hemolysis. nih.gov It also suppressed the expression of pro-inflammatory genes. nih.gov Another derivative, N2, was effective in mitigating ethanol-induced fatty liver disease in zebrafish by influencing genes associated with inflammation. nih.gov The anti-inflammatory activity of benzoxazole derivatives, in general, is a recognized area of their pharmacological profile. rsc.org

Antioxidant Activity

The antioxidant potential of benzoxazole derivatives is another well-documented biological activity. rsc.orgwisdomlib.org Studies on nitro-substituted benzoxazole linked to thiazolidine (B150603) derivatives have shown significant radical scavenging activity in DPPH assays. wisdomlib.org Similarly, a 6-nitrobenzo[d]thiazol-2-amine derivative (N2) demonstrated notable radical scavenging activity and was shown to elevate antioxidant enzymes like superoxide (B77818) dismutase and catalase in a zebrafish model. nih.gov A separate study on various benzothiazole derivatives also confirmed their significant radical scavenging potential using both ABTS and DPPH assays. derpharmachemica.com

Interactive Data Table: Antioxidant Activity of Related Derivatives

| Compound Class | Assay | Activity | Reference |

| Nitro benzoxazole-thiazolidine derivatives | DPPH radical scavenging | Significant | wisdomlib.org |

| 6-nitrobenzo[d]thiazol-2-amine derivative (N2) | Radical scavenging | Significant | nih.gov |

| Benzothiazole derivatives | ABTS and DPPH | Good | derpharmachemica.com |

Anthelmintic Activity

Novel 5-nitro-1,3-benzoxazole derivatives synthesized from 5-nitro-1,3-benzoxazole-2-thiol have been screened for their in vitro anthelmintic activities. cabidigitallibrary.orgresearchgate.netresearchgate.netconsensus.app Several of these compounds emerged as potent anthelmintic molecules. cabidigitallibrary.orgresearchgate.netresearchgate.netconsensus.app The proposed mechanism for this activity is the inhibition of β-tubulin, a protein crucial for parasites. cabidigitallibrary.orgresearchgate.netresearchgate.netconsensus.app Molecular docking studies have supported this by showing good binding affinity of these compounds to the active site of β-tubulin. cabidigitallibrary.orgresearchgate.netresearchgate.netconsensus.app

Quorum Sensing Inhibition

Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. researchgate.netmdpi.com Inhibiting this pathway is a promising strategy to combat bacterial infections without exerting selective pressure that leads to resistance. researchgate.netmdpi.com Benzothiazole-2-thiol derivatives have been investigated as quorum sensing inhibitors. researchgate.net Some synthesized compounds showed moderate inhibitory activity against the quorum sensing pathway. researchgate.net Furthermore, benzo[d]thiazole-2-thiol derivatives have been identified as potent and selective inhibitors of the LasB quorum sensing system in Pseudomonas aeruginosa. rsc.org Docking studies have suggested that these compounds bind effectively to the LasR protein, a key component of this quorum sensing circuit. rsc.org

Antiviral Activity

The antiviral potential of benzoxazole derivatives has been an area of active investigation. While research specifically on this compound is limited, studies on related structures highlight the promise of this chemical class.

An original series of 6-benzoyl-benzoxazolin-2-one and 6-benzoyl-benzothiazolin-2-one derivatives were synthesized and evaluated for their antiviral properties. dntb.gov.ua Several of these compounds demonstrated selective inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) in vitro. dntb.gov.ua Notably, they were inactive against a broad range of other DNA and RNA viruses, suggesting a specific mechanism of action. dntb.gov.ua The active compounds were effective against both thymidine (B127349) kinase competent (TK+) and deficient (TK-) strains of VZV and also against ganciclovir-resistant clinical isolates of HCMV. dntb.gov.ua The most active derivatives against both HCMV and VZV included compounds with fluoro, bromo, and iodo substitutions on the benzoyl ring. dntb.gov.ua Time-of-addition experiments suggested that their mechanism might be similar to that of ganciclovir. dntb.gov.ua

General reviews of heterocyclic compounds also recognize benzoxazole and benzimidazole (B57391) derivatives for their antiviral effects, forming a basis for the development of new antiviral agents. nih.govmdpi.com For instance, 5,6-dichloro-2-(4-nitrophenyl)benzimidazole showed potent activity against various viruses. mdpi.com

Table 1: Antiviral Activity of 6-Benzoyl-benzoxazolin-2-one and Benzothiazolin-2-one Derivatives dntb.gov.ua This table is based on data for structurally related compounds, not this compound itself.

| Compound | Target Virus | Activity |

|---|---|---|

| 6-(3-fluorobenzoyl)benzoxazolin-2-one | HCMV, VZV | Selectively Active (Selectivity Index: 10-20) |

| 6-(3-fluorobenzoyl)benzothiazolin-2-one | HCMV, VZV | Selectively Active (Selectivity Index: 10-20) |

| 6-(3-bromobenzoyl)benzothiazolin-2-one | HCMV, VZV | Selectively Active (Selectivity Index: 10-20) |

Antihistamine Activity

Benzoxazole derivatives have been identified as possessing antihistaminic properties. najah.edunih.govnih.gov This activity is often linked to their ability to act as H1 antagonists. Research into non-imidazole histamine (B1213489) H3 ligands has also explored benzothiazole derivatives, a class of compounds structurally similar to benzoxazoles.

A patent for benzoxazole and benzothiazole derivatives with anti-allergic activity describes certain esters of benzoxazole-2-carboxylic acid as potent inhibitors of histamine release from passively sensitized rat mast cells. google.com This indicates a mechanism that could be beneficial in treating allergic conditions where histamine is a key mediator. Specifically, the patent mentions 2-ethoxyethyl 5-nitrobenzoxazole-2-carboxylate as a compound of interest, highlighting the relevance of the nitro-substituted benzoxazole core. google.com

Neurotropic Activity

The influence of benzoxazole derivatives on the nervous system, known as neurotropic activity, has been explored through various studies. Research has pointed towards their potential as neuroprotective agents and modulators of neuronal function.

One study investigated the neurotropic properties of 2-carboxymethylthio derivatives of benzimidazole, benzoxazole, and benzothiazole, indicating that this class of compounds warrants investigation for its effects on the nervous system. researchgate.net More recent research has shown that certain benzoxazole-derivatives can enhance the expression of progranulin (PGRN), a neurotrophic factor that regulates neurite outgrowth and promotes neuronal survival. nih.gov In studies on human dermal fibroblasts from patients with GRN-related frontotemporal dementia, a benzoxazole derivative led to a substantial increase in the protein levels of TPP1, an enzyme crucial for lysosomal homeostasis whose deficiency is linked to neuronal ceroid lipofuscinosis. nih.gov

Furthermore, phenyl benzoxazole derivatives have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors, a key target in managing Alzheimer's disease. researchgate.net One such derivative showed significant AChE inhibitory activity and neuroprotective effects. researchgate.net

Analgesic Activity

Several studies have confirmed the analgesic potential of benzoxazole derivatives. Mannich bases of 6-acyl-2-oxo-3H-benzoxazoles are reported to have potent analgesic activity. wjpsonline.com Similarly, novel series of 5-nitro-3-substituted piperazinomethyl-2-benzoxazolinones were examined for their in vivo analgesic activities, with the most promising results found in derivatives bearing electron-withdrawing substituents on a phenyl ring. wjpsonline.com

Research on 2-mercaptobenzoxazole (B50546) derivatives showed that in the acetic acid-induced writhing test in mice, some compounds had a stronger analgesic effect than the standard drug diclofenac (B195802) sodium. nih.govbau.edu.tr In a separate study, benzoxazole clubbed 2-pyrrolidinones were designed as inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in pain signaling. mdpi.com A derivative with a 4-nitro (4-NO2) substitution, compound 19 , was found to be a potent and selective MAGL inhibitor with an IC50 value of 8.4 nM. mdpi.com This compound also significantly reduced pain response in a formalin-induced nociception test. mdpi.com

Table 2: Analgesic Activity of a 4-NO2 Substituted Benzoxazole Derivative mdpi.com This table highlights a potent derivative, demonstrating the significance of the nitro-group in this activity.

| Compound | Target | IC50 (nM) | In Vivo Activity |

|---|

| 19 (4-NO2 derivative) | MAGL | 8.4 | Reduced pain response in formalin test |

Antiprotozoal Activity

The benzazole scaffold is a core component of many antiparasitic drugs. derpharmachemica.com Derivatives of benzoxazole and the closely related benzimidazole have been investigated for their efficacy against various protozoa. derpharmachemica.comingentaconnect.comnih.gov